molecular formula C13H17NO3 B2781551 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propan-2-ylacetamide CAS No. 1060945-51-8

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propan-2-ylacetamide

Cat. No.: B2781551
CAS No.: 1060945-51-8
M. Wt: 235.283
InChI Key: QETKVQGADRLDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propan-2-ylacetamide , also known by its chemical formula C₁₂H₁₅NO₂ , is a compound with intriguing pharmacological potential. Its molecular weight is approximately 205.26 g/mol . The compound features a pyrrolidine ring fused to a 1,4-benzodioxin moiety, which contributes to its unique properties.


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrrolidine ring attached to the benzodioxin scaffold. The benzodioxin moiety imparts rigidity and influences the compound’s interactions with biological targets. The InChI code for this compound is: 1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2 .


Physical and Chemical Properties Analysis

  • Physical Form : The compound exists as a liquid .
  • Storage Temperature : Store at 4°C and protect from light .

Safety and Hazards

  • Hazard Statements : The compound is considered harmful (H302), causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective measures .
  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)14-13(15)8-10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETKVQGADRLDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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